

Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyl-L-norleucine*

Cat. No.: *B554860*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-norleucine**. Due to the limited availability of public experimental spectra for **N-Methyl-L-norleucine**, this document presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, L-norleucine, to serve as a valuable comparative reference.

Chemical Structure and Properties

N-Methyl-L-norleucine is a derivative of the straight-chain amino acid L-norleucine, featuring a methyl group on the alpha-amino group.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	--INVALID-LINK--
Molecular Weight	145.20 g/mol	--INVALID-LINK--
IUPAC Name	(2S)-2-(methylamino)hexanoic acid	--INVALID-LINK--
CAS Number	17343-27-0	--INVALID-LINK--

Spectroscopic Data

The following sections provide predicted spectroscopic data for **N-Methyl-L-norleucine** and experimental data for L-norleucine for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Atom	Predicted Chemical Shift (ppm)	Multiplicity
H α	~ 3.0 - 3.2	Triplet
N-CH ₃	~ 2.4 - 2.6	Singlet
H β	~ 1.6 - 1.8	Multiplet
H γ	~ 1.2 - 1.4	Multiplet
H δ	~ 1.2 - 1.4	Multiplet
H ϵ	~ 0.8 - 1.0	Triplet

Experimental ¹H NMR Data for L-norleucine^[1]

Solvent: D₂O, Reference: DSS

Atom	Chemical Shift (ppm)
H α	3.72
H β	1.85
H γ	1.34
H δ	1.34
H ϵ	0.89

Predicted ^{13}C NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

Atom	Predicted Chemical Shift (ppm)
C=O	~ 175 - 180
C α	~ 60 - 65
N-CH ₃	~ 30 - 35
C β	~ 30 - 35
C γ	~ 25 - 30
C δ	~ 20 - 25
C ϵ	~ 10 - 15

Experimental ^{13}C NMR Data for L-norleucine[1]

Solvent: D₂O, Reference: DSS

Atom	Chemical Shift (ppm)
C=O	177.89
C α	57.53
C β	32.81
C γ	29.10
C δ	24.39
C ϵ	15.69

Infrared (IR) Spectroscopy

Predicted IR Data for **N-Methyl-L-norleucine**

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (carboxylic acid)	2500-3300 (broad)
N-H stretch (secondary amine salt)	2200-2800 (broad)
C-H stretch (alkane)	2850-2960
C=O stretch (carboxylic acid)	1700-1730
N-H bend (secondary amine salt)	1550-1610
C-N stretch	1180-1250

Experimental IR Data for L-norleucine

Functional Group	Wavenumber (cm ⁻¹)
N-H stretch (primary amine salt)	~3000-3200 (broad)
C-H stretch (alkane)	~2870-2960
C=O stretch (carboxylate)	~1580-1620
N-H bend (primary amine salt)	~1500-1550

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for N-Methyl-L-norleucine

Ionization Mode	Predicted m/z	Fragment
ESI+	146.12	[M+H] ⁺
ESI+	102.09	[M+H - COOH] ⁺
ESI-	144.10	[M-H] ⁻

Experimental Mass Spectrometry Data for L-norleucine (Electron Ionization)[2]

m/z	Relative Intensity (%)
131	5
84	45
74	100
56	60
44	80

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound like **N-Methyl-L-norleucine** are often found in primary research literature. However, general methodologies for the spectroscopic analysis of amino acids are well-established.

NMR Spectroscopy of Amino Acids[4][5]

- **Sample Preparation:** The amino acid sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), to a concentration of 1-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
- **¹³C NMR Acquisition:** A one-dimensional carbon experiment with proton decoupling is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy of Amino Acids[6][7]

- **Sample Preparation:** For solid-state analysis, the amino acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total

Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

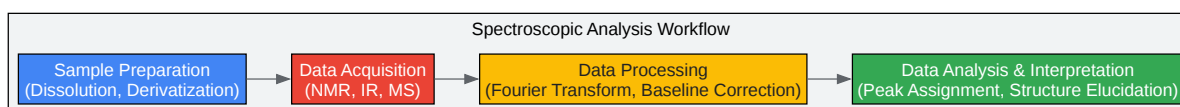
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the solvent is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry of Amino Acids[8][9][10]

- Sample Preparation: The amino acid is dissolved in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
- Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For fragmentation analysis (MS/MS), a specific ion of interest is selected and fragmented to provide structural information.

Visualizations

Chemical Structure and Spectroscopic Correlation



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References

- 1. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 2. L-Norleucine [webbook.nist.gov]
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